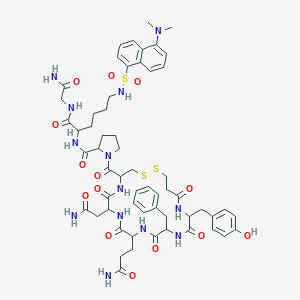
D-Mlvp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mlvp is a complex organic compound with a wide range of applications in scientific research. This compound is known for its unique structure and properties, making it a valuable subject of study in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires the use of large-scale reactors and precise control of reaction conditions to maintain consistency and quality. The process may also involve purification steps such as crystallization, distillation, or chromatography to remove impurities and obtain the final product.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Uniqueness
This compound is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions
特性
CAS番号 |
127290-94-2 |
|---|---|
分子式 |
C58H75N13O14S3 |
分子量 |
1274.5 g/mol |
IUPAC名 |
N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H75N13O14S3/c1-70(2)45-16-8-14-38-37(45)13-9-18-47(38)88(84,85)63-26-7-6-15-39(52(77)62-32-50(61)75)66-57(82)46-17-10-27-71(46)58(83)44-33-87-86-28-25-51(76)64-41(30-35-19-21-36(72)22-20-35)54(79)67-42(29-34-11-4-3-5-12-34)55(80)65-40(23-24-48(59)73)53(78)68-43(31-49(60)74)56(81)69-44/h3-5,8-9,11-14,16,18-22,39-44,46,63,72H,6-7,10,15,17,23-33H2,1-2H3,(H2,59,73)(H2,60,74)(H2,61,75)(H,62,77)(H,64,76)(H,65,80)(H,66,82)(H,67,79)(H,68,78)(H,69,81) |
InChIキー |
MEGLHFWWXSVWEL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C4CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C4CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5)CC6=CC=C(C=C6)O |
配列 |
CYFQNCPXG |
同義語 |
(1-(2-mercapto)propionic acid)-8-lysine-N(6)-5-dimethylaminonaphthalene-1-sulfonyl vasopressin D-MLVP vasopressin, (1-(2-mercapto)propionic acid)-8-lysine-N(6)-5-dimethylaminonaphthalene-1-sulfonyl- vasopressin, (1-(2-mercapto)propionic acid)-N(6)-5-dimethylaminonaphthalene-1-sulfonyl-8-Lys- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















